molecular formula C19H16ClN3O2S B2431773 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide CAS No. 450340-74-6

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide

Cat. No.: B2431773
CAS No.: 450340-74-6
M. Wt: 385.87
InChI Key: WWKJDOGCFTVDMI-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Research has focused on synthesizing and evaluating the pharmacological activities of novel compounds related to N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide. For instance, a study by Abdulla et al. (2014) elaborates on the synthesis of substituted pyrazole derivatives with significant anti-inflammatory activities. The study underscores the compound's potential as a lead for further development in medicinal chemistry due to its less toxicity and good anti-inflammatory properties (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) provided insights into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound closely related to the target molecule. The study used X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry, highlighting the compound's structural characteristics and the minor yet significant effects of crystal packing and dimerization on its molecular geometry (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Antiproliferative Activity and Molecular Docking Studies

Another study by Huang et al. (2020) synthesized a compound with a similar structure, focusing on its antiproliferative activity against various cancer cell lines. The study combined experimental and computational approaches, including DFT, Hirshfeld surface analysis, and molecular docking, to elucidate the compound's promising anticancer activity. The results demonstrated marked inhibition against colon cancer, lung adenocarcinoma, and gastric cancer cell lines, showcasing the compound's potential in cancer therapy (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-25-15-7-5-12(6-8-15)19(24)21-18-16-10-26-11-17(16)22-23(18)14-4-2-3-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKJDOGCFTVDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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